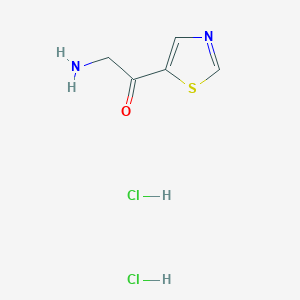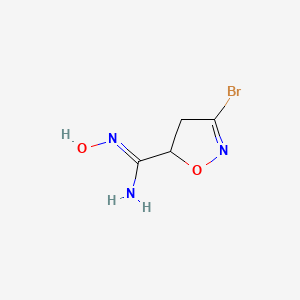
5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H5N3O3. It is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a formyl group, a methyl group, and a carboxylic acid group attached to a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with formic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-carboxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 5-hydroxymethyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-1,2,4-triazole-3-carboxylic acid
- 3-methyl-1H-1,2,4-triazole
- 5-(benzylthio)-1H-tetrazole
Uniqueness
5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the triazole ring. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, further enhances its versatility compared to similar compounds.
Properties
IUPAC Name |
5-formyl-1-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-8-3(2-9)4(5(10)11)6-7-8/h2H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNPNOFFLZDBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,9-dioxadispiro[2.1.4^{5}.3^{3}]dodecane](/img/structure/B6602116.png)



![2-methoxy-1-azaspiro[4.4]non-1-ene](/img/structure/B6602145.png)
![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)
![[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/structure/B6602158.png)
![rac-5-({[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid, trans](/img/structure/B6602170.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B6602171.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)

![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)
